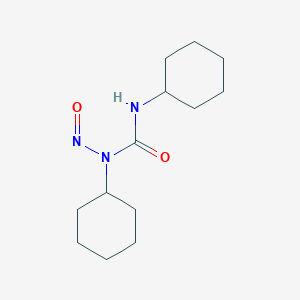
Bcnyu
Description
BCNU (bis-chloroethylnitrosourea), also known as carmustine, is a nitrosourea alkylating agent primarily used in chemotherapy for treating brain tumors, lymphomas, and melanoma. Its chemical structure consists of a chloroethyl group attached to a nitrosourea backbone, enabling it to cross the blood-brain barrier and interfere with DNA replication by forming interstrand crosslinks . BCNU’s mechanism involves the degradation of its nitroso group to produce reactive intermediates that alkylate DNA bases, leading to cytotoxicity. Despite its therapeutic utility, BCNU is associated with dose-limiting toxicities, including myelosuppression and pulmonary fibrosis, which necessitate careful clinical monitoring .
Properties
CAS No. |
18664-26-1 |
|---|---|
Molecular Formula |
C13H23N3O2 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
1,3-dicyclohexyl-1-nitrosourea |
InChI |
InChI=1S/C13H23N3O2/c17-13(14-11-7-3-1-4-8-11)16(15-18)12-9-5-2-6-10-12/h11-12H,1-10H2,(H,14,17) |
InChI Key |
QPCXBDFOKPFIOP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)N(C2CCCCC2)N=O |
Canonical SMILES |
C1CCC(CC1)NC(=O)N(C2CCCCC2)N=O |
Other CAS No. |
18664-26-1 |
Synonyms |
1,3-bis(cyclohexyl)-1-nitrosourea BCNYU |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
BCNU belongs to the nitrosourea class of alkylating agents. Two structurally and functionally related compounds are lomustine (CCNU) and streptozotocin . The following table summarizes key differences:
| Parameter | BCNU | Lomustine (CCNU) | Streptozotocin |
|---|---|---|---|
| Chemical Structure | Bis-chloroethylnitrosourea | Chloroethyl-cyclohexylnitrosourea | Methylnitrosourea-glucosamine |
| Primary Use | Brain tumors, lymphomas | Hodgkin’s lymphoma | Pancreatic neuroendocrine tumors |
| Toxicity Profile | Myelosuppression, pulmonary fibrosis | Delayed myelosuppression | Nephrotoxicity, hyperglycemia |
| Mechanism | DNA alkylation, crosslinking | DNA alkylation | DNA alkylation, β-cell cytotoxicity |
| Bioavailability | Crosses blood-brain barrier | Moderate CNS penetration | Limited CNS penetration |
Structural Insights:
- BCNU vs. CCNU : Both are chloroethylnitrosoureas, but CCNU’s cyclohexyl group enhances lipophilicity, prolonging its half-life compared to BCNU . However, BCNU’s smaller molecular size facilitates better diffusion into the central nervous system (CNS).
- BCNU vs. Streptozotocin: Streptozotocin’s glucosamine moiety targets pancreatic β-cells, making it uniquely effective for insulinomas. In contrast, BCNU lacks this specificity, resulting in broader systemic toxicity .
Comparison with Functionally Similar Alkylating Agents
BCNU is often compared to temozolomide (a non-nitrosourea alkylator) and cisplatin (a platinum-based agent) due to overlapping applications in glioma therapy.
Efficacy and Limitations:
BCNU vs. Temozolomide :
- Mechanism : Temozolomide methylates DNA at the O6-guanine position, while BCNU induces chloroethyl adducts.
- Resistance : BCNU resistance is linked to O6-methylguanine-DNA methyltransferase (MGMT) repair, similar to temozolomide. However, temozolomide has a milder toxicity profile and oral bioavailability .
- Clinical Use : BCNU remains a first-line option for glioblastoma multiforme (GBM) in combination with radiotherapy, whereas temozolomide is preferred for recurrent cases due to better tolerability .
BCNU vs. Cisplatin :
- DNA Interaction : Cisplatin forms intra-strand crosslinks, whereas BCNU creates inter-strand crosslinks.
- Spectrum : Cisplatin is broader (e.g., testicular, ovarian cancers), while BCNU is CNS-specific.
- Toxicity : Cisplatin causes nephrotoxicity and neuropathy; BCNU’s pulmonary toxicity is more limiting .
Research Findings and Data
Conformational Stability (Theoretical Analysis):
Supplementary materials from molecular studies (Figure S3, Table S1 ) reveal that BCNU’s chloroethyl groups adopt torsional angles of 60°–180°, influencing its reactivity. In contrast, temozolomide’s tetrazinone ring stabilizes at planar conformations, reducing alkylation efficiency compared to BCNU .
Pharmacokinetic Data:
| Compound | Half-life (hr) | CNS Penetration (%) | Protein Binding (%) |
|---|---|---|---|
| BCNU | 1.5 | 70–80 | 80 |
| Temozolomide | 1.8 | 20–30 | 15 |
| Lomustine | 16–72 | 50–60 | 50 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


